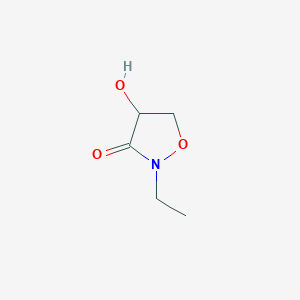

2-エチル-4-ヒドロキシ-1,2-オキサゾリジン-3-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

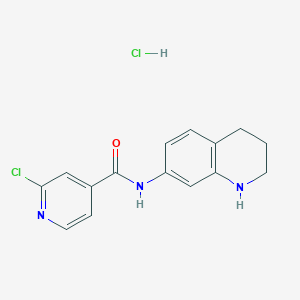

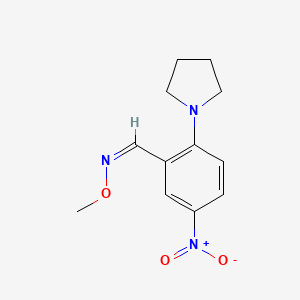

2-Ethyl-4-hydroxy-1,2-oxazolidin-3-one is a heterocyclic organic compound . It is a derivative of 2-Oxazolidone, which contains both nitrogen and oxygen in a 5-membered ring . Oxazolidinones are a class of compounds containing 2-oxazolidone in the structure . In chemistry, they are useful as Evans auxiliaries .

Synthesis Analysis

Oxazolidines are traditionally prepared by condensation of 2-aminoalcohols with aldehydes and ketones . The ready availability of chiral amino alcohols by reduction of amino acids enables the synthesis of chiral oxazolidines .Molecular Structure Analysis

The molecular formula of 2-Ethyl-4-hydroxy-1,2-oxazolidin-3-one is C5H9NO3. Its molecular weight is 131.131.Chemical Reactions Analysis

Oxazolidinones are mainly used as antimicrobials . The antibacterial effect of oxazolidinones is by working as protein synthesis inhibitors, targeting an early step involving the binding of N-formylmethionyl-tRNA to the ribosome .Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Oxazolidone, a related compound, include a solid appearance, a melting point of 86 to 89 °C, and a boiling point of 220 °C at 48 torr .科学的研究の応用

抗菌剤:

多成分反応 (MCR) およびドミノプロセス

オキサゾリジノン骨格は、MCR およびドミノ反応において重要な役割を果たします。

金属フリードミノ環化/マンニッヒ反応:- 研究者らは、1,2-アミノアルコール、ホルムアルデヒド、アリールまたはアルキルプロピオール酸の金属フリードミノ環化/脱カルボキシル化カップリングによる N-プロパルギルオキサゾリジンの合成を報告しています 。この戦略は、官能化オキサゾリジンの簡便な合成経路を提供します。

その他の用途

要約すると、2-エチル-4-ヒドロキシ-1,2-オキサゾリジン-3-オンは、創薬から触媒に至るまで、幅広い科学的用途を有しています。 研究者は、さまざまな文脈におけるその可能性を明らかにし続けており、エキサイティングな研究分野となっています 。詳細やご質問等ございましたら、お気軽にお問い合わせください! 😊

作用機序

Target of Action

Oxazolidinones are a class of compounds that have been found to have antibacterial activity . They typically target the bacterial ribosome, inhibiting protein synthesis .

Mode of Action

Oxazolidinones bind to the bacterial ribosome, specifically the 50S subunit, and interfere with protein synthesis . This prevents the bacteria from growing and reproducing.

Biochemical Pathways

The primary biochemical pathway affected by oxazolidinones is protein synthesis . By inhibiting this pathway, oxazolidinones prevent the bacteria from producing essential proteins, leading to their death.

Result of Action

The result of the action of oxazolidinones is the inhibition of bacterial growth and reproduction, leading to the death of the bacteria .

Action Environment

The efficacy and stability of oxazolidinones can be influenced by various environmental factors, such as pH and temperature . .

将来の方向性

生化学分析

Biochemical Properties

2-Ethyl-4-hydroxy-1,2-oxazolidin-3-one is a type of oxazolidinone . Oxazolidinones are known to be useful as Evans auxiliaries, which are used for chiral synthesis . The acid chloride substrate reacts with the oxazolidinone to form an imide .

Cellular Effects

They target an early step involving the binding of N-formylmethionyl-tRNA to the ribosome .

Molecular Mechanism

Oxazolidinones are known to form oximes or hydrazones in reactions with aldehydes and ketones . This process involves the nitrogen acting as a nucleophile .

特性

IUPAC Name |

2-ethyl-4-hydroxy-1,2-oxazolidin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-2-6-5(8)4(7)3-9-6/h4,7H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRXLBOCRWDFGNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(CO1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2562367.png)

![3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2562377.png)

methanone](/img/structure/B2562378.png)

![2-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2562383.png)

![2-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2562385.png)